molecular formula C9H7NO5 B117108 Methyl 4-formyl-3-nitrobenzoate CAS No. 153813-69-5

Methyl 4-formyl-3-nitrobenzoate

Cat. No.: B117108
CAS No.: 153813-69-5
M. Wt: 209.16 g/mol
InChI Key: WGOOPYYIMZJWMA-UHFFFAOYSA-N
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Description

Methyl 4-formyl-3-nitrobenzoate: is an organic compound with the molecular formula C9H7NO5 . It is a derivative of benzoic acid, featuring a formyl group at the 4-position and a nitro group at the 3-position. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nitration of Methyl Benzoate: The synthesis of Methyl 4-formyl-3-nitrobenzoate typically begins with the nitration of methyl benzoate. This involves treating methyl benzoate with a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.

    Formylation: The next step involves the formylation of the nitro compound. This can be achieved using the Vilsmeier-Haack reaction, where the nitro compound is treated with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 4-position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: Methyl 4-formyl-3-nitrobenzoate can undergo reduction reactions to convert the nitro group to an amino group. Common reducing agents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products:

    Reduction: Methyl 4-formyl-3-aminobenzoate.

    Oxidation: Methyl 4-carboxy-3-nitrobenzoate.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 4-formyl-3-nitrobenzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science.

Biology: In biological research, derivatives of this compound are studied for their potential biological activities. These derivatives can be used to develop new drugs or to study biochemical pathways.

Medicine: The compound and its derivatives have potential applications in the development of pharmaceuticals. They can be used to synthesize active pharmaceutical ingredients (APIs) or as intermediates in drug development.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of Methyl 4-formyl-3-nitrobenzoate involves its participation in various chemical reactions. The formyl and nitro groups are reactive sites that can undergo reduction, oxidation, and substitution reactions. These reactions are facilitated by the presence of specific reagents and catalysts, which influence the reaction pathways and products formed.

Comparison with Similar Compounds

    Methyl 3-formyl-4-nitrobenzoate: Similar structure but with different positions of the formyl and nitro groups.

    Methyl 4-fluoro-3-nitrobenzoate: Contains a fluoro group instead of a formyl group.

    Methyl 4-carboxy-3-nitrobenzoate: Contains a carboxylic acid group instead of a formyl group.

Uniqueness: Methyl 4-formyl-3-nitrobenzoate is unique due to the specific positioning of the formyl and nitro groups, which imparts distinct chemical reactivity and properties. This makes it a valuable intermediate in organic synthesis and various industrial applications.

Properties

IUPAC Name

methyl 4-formyl-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO5/c1-15-9(12)6-2-3-7(5-11)8(4-6)10(13)14/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOOPYYIMZJWMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40392658
Record name Methyl 4-formyl-3-nitrobenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153813-69-5
Record name Benzoic acid, 4-formyl-3-nitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153813-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Methyl 4-formyl-3-nitrobenzoate
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Record name Methyl 4-formyl-3-nitrobenzoate
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Synthesis routes and methods I

Procedure details

1.2 g (4.8 mmol) of methyl 4-(2-dimethylaminovinyl)-3-nitrobenzoate were dissolved in 120 mL of tetrahydrofuran/water (1:1) and after the addition of 3.0 g (14.3 mmol) of sodium metaperiodate the mixture was stirred for 20 hours at ambient temperature. The suspension was then diluted with water and methylene chloride and extracted with methylene chloride. The combined organic extracts were washed with sodium hydrogen carbonate solution, dried, and evaporated down. The residue was chromatographed on silica gel and eluted with ethyl acetate/cyclohexane (1:3). Yield: 0.6 g (63% of theory); Rf value: 0.63 (silica gel, ethyl acetate/cyclohexane=1:1).
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a mixture of 119.5 g (0.478 mol) of (E)-1-(dimethylamino)-2-[4-(methoxycarbonyl)-2-nitrophenyl]-ethene and 1.3 l of water/tetrahydrofuran mixture (1/1 v/v) were added, in batches, 308.0 g (1.44 mol) of sodium metaperiodate, whilst the reaction temperature was regulated at under +30° C. by external cooling with ice water. The mixture was stirred for a further 2.5 hours at room temperature and then filtered. The precipitate was thoroughly washed with ethyl acetate. The organic phase was separated off, the aqueous phase was thoroughly extracted with ethyl acetate. The combined ethyl acetate phases were dried over sodium sulphate and evaporated down in vacuo. The oil which crystallised after one day was further processed without any more purification. Yield: 87 g (87% of theory).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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